molecular formula C17H26N2O2 B2895419 2,2-Dimethyl-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one CAS No. 2380041-09-6

2,2-Dimethyl-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one

Cat. No.: B2895419
CAS No.: 2380041-09-6
M. Wt: 290.407
InChI Key: HJHWBGNRUJXONO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a 6-methylpyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 6-Methylpyridin-2-yloxy Group: This step involves the reaction of the piperidine derivative with 6-methylpyridin-2-ol in the presence of a suitable base to form the desired ether linkage.

    Final Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and pyridine rings suggests potential interactions with neurotransmitter systems or ion channels.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1-(6-methylpyridin-3-yl)propan-1-one
  • 2,2-Dimethyl-1-(3-{[(4-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one

Comparison:

  • Structural Differences: The position and nature of substituents on the pyridine ring can significantly affect the compound’s properties.
  • Unique Features: The specific substitution pattern in 2,2-Dimethyl-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one may confer unique biological activity or reactivity compared to its analogs.

Properties

IUPAC Name

2,2-dimethyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-7-5-9-15(18-13)21-12-14-8-6-10-19(11-14)16(20)17(2,3)4/h5,7,9,14H,6,8,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWBGNRUJXONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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